molecular formula C23H28N2O4S B14959939 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-cyclohexylbenzamide

2-{[3-(benzylsulfonyl)propanoyl]amino}-N-cyclohexylbenzamide

Cat. No.: B14959939
M. Wt: 428.5 g/mol
InChI Key: NJXWLYQFSJPISU-UHFFFAOYSA-N
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Description

2-{[3-(benzylsulfonyl)propanoyl]amino}-N-cyclohexylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylsulfonyl group, a propanoyl group, and a cyclohexylbenzamide moiety. Its intricate molecular architecture makes it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-cyclohexylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzylsulfonyl Intermediate: The benzylsulfonyl group is introduced through the reaction of benzyl chloride with sodium sulfite under basic conditions.

    Propanoylation: The benzylsulfonyl intermediate is then reacted with propanoyl chloride in the presence of a base such as pyridine to form the propanoyl derivative.

    Amidation: The propanoyl derivative is subsequently reacted with cyclohexylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(benzylsulfonyl)propanoyl]amino}-N-cyclohexylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amines and alcohols.

Scientific Research Applications

2-{[3-(benzylsulfonyl)propanoyl]amino}-N-cyclohexylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-cyclohexylbenzamide involves its interaction with specific molecular targets and pathways. The benzylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to bind to specific receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-isopropylbenzamide
  • 2-{3-(benzylsulfanyl)propanoylamino}-N-isobutylbutanamide
  • 2-{3-(benzylsulfanyl)propanoylamino}-N-sec-butylbutanamide

Uniqueness

2-{[3-(benzylsulfonyl)propanoyl]amino}-N-cyclohexylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H28N2O4S

Molecular Weight

428.5 g/mol

IUPAC Name

2-(3-benzylsulfonylpropanoylamino)-N-cyclohexylbenzamide

InChI

InChI=1S/C23H28N2O4S/c26-22(15-16-30(28,29)17-18-9-3-1-4-10-18)25-21-14-8-7-13-20(21)23(27)24-19-11-5-2-6-12-19/h1,3-4,7-10,13-14,19H,2,5-6,11-12,15-17H2,(H,24,27)(H,25,26)

InChI Key

NJXWLYQFSJPISU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CCS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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